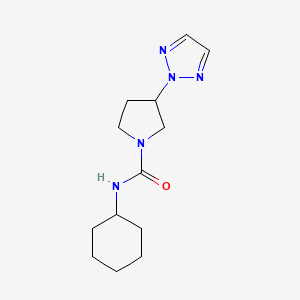
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide: is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a cyclohexyl group. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The triazole ring is known for its stability and bioactivity, making it a valuable component in pharmaceuticals.
作用机制
Target of Action
The primary target of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
This compound interacts with its target by direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .
生化分析
Biochemical Properties
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is a yellow crystalline solid with good thermal and chemical stability . It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide . It has been found to interact with carbonic anhydrase-II enzyme, suggesting that it may play a role in biochemical reactions involving this enzyme .
Cellular Effects
Compounds with similar structures have been found to inhibit the proliferation of certain cancer cells by inducing apoptosis
Molecular Mechanism
It is known that the compound can bind to the active site residues of the carbonic anhydrase-II enzyme, potentially inhibiting its activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne. This reaction is often catalyzed by copper(I) ions and can be performed in aqueous or organic solvents .
-
Pyrrolidine Ring Formation: : The pyrrolidine ring can be constructed through various methods, including the reduction of pyrrole derivatives or the cyclization of appropriate precursors under acidic or basic conditions .
-
Coupling Reactions: : The final step involves coupling the triazole and pyrrolidine rings with the cyclohexyl group. This can be achieved through amide bond formation using reagents such as carbodiimides (e.g., EDCI) or other coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step, automated synthesis platforms for the pyrrolidine ring formation, and large-scale coupling reactions under controlled conditions to minimize impurities and maximize efficiency .
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols depending on the oxidizing agent used .
-
Reduction: : Reduction reactions can target the triazole ring or the amide bond, potentially leading to the formation of amines or other reduced derivatives .
-
Substitution: : The triazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation are typical reducing conditions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce various amines .
科学研究应用
Chemistry
In chemistry, N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it a valuable intermediate in organic synthesis .
Biology
Biologically, this compound has potential as a pharmacophore in drug design. The triazole ring is known for its ability to interact with biological targets, making it useful in the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility .
相似化合物的比较
Similar Compounds
- N-cyclohexyl-3-(1H-1,2,4-triazol-1-yl)pyrrolidine-1-carboxamide
- N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- N-cyclohexyl-3-(2H-1,2,4-triazol-2-yl)pyrrolidine-1-carboxamide
Uniqueness
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the triazole ring, which can influence its binding affinity and specificity towards biological targets. This positional isomerism can result in different biological activities and therapeutic potentials compared to its analogs .
属性
IUPAC Name |
N-cyclohexyl-3-(triazol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c19-13(16-11-4-2-1-3-5-11)17-9-6-12(10-17)18-14-7-8-15-18/h7-8,11-12H,1-6,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHICELULQOXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)


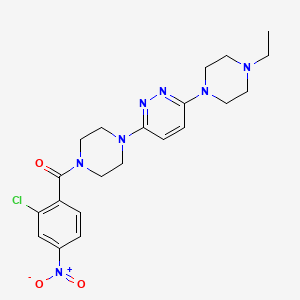

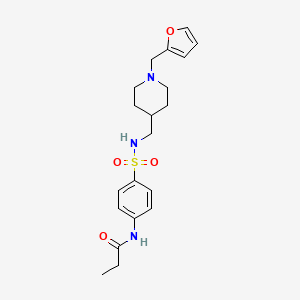
![N-{4-[(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide](/img/structure/B2890402.png)
![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)
![5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B2890406.png)
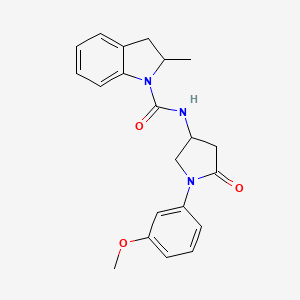
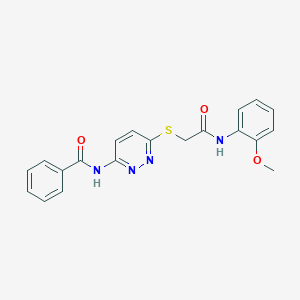
![Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2890413.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzofuran-2-carboxamide](/img/structure/B2890416.png)
![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890417.png)
